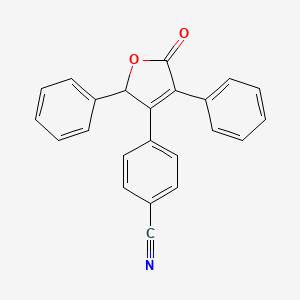

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-oxo-2,4-diphenyl-2H-furan-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO2/c24-15-16-11-13-18(14-12-16)20-21(17-7-3-1-4-8-17)23(25)26-22(20)19-9-5-2-6-10-19/h1-14,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGQFMXWAUCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile typically involves the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of a catalyst such as ammonium acetate in ethanol . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diethyl (5-Benzyl-2-(4-cyanophenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate

Structural Features :

Key Differences :

| Property | Target Compound | Phosphonate Analog |

|---|---|---|

| Substituents | Diphenyl, benzonitrile | Benzyl-methyl, phosphonate |

| Molecular Weight | 337.38 g/mol | Higher (exact mass not provided) |

| Synthetic Challenges | Not detailed | Perkow by-product formation |

The phosphonate analog’s synthesis is complicated by competing Perkow reactions, reducing yields .

3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic Acid (Compound 124)

Structural Features :

- A simpler dihydrofuran derivative with a propanoic acid substituent instead of benzonitrile .

Key Differences :

| Property | Target Compound | Compound 124 |

|---|---|---|

| Functional Groups | Benzonitrile, diphenyl | Propanoic acid |

| Lipophilicity | High | Moderate (due to -COOH) |

| Bioactivity | Not reported | Antifungal (MIC = 102.6 µM) |

The target compound’s benzonitrile group may reduce solubility but improve membrane permeability compared to compound 123.

4-[4-Hydroxy-1-(2-hydroxy-propyl)-5-oxo-pyrrole-3-carbonyl]benzonitrile (Compound 43)

Structural Features :

Key Differences :

| Property | Target Compound | Compound 43 |

|---|---|---|

| Core Structure | Dihydrofuran | Dihydropyrrole |

| Substituents | Diphenyl | Hydroxypropyl, isopropyl |

| Yield | Not reported | 12% |

Data Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile | Dihydrofuran | Diphenyl, benzonitrile | 337.38 | High lipophilicity |

| Diethyl (5-benzyl-2-(4-cyanophenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate | Dihydrofuran | Phosphonate, benzyl-methyl | >337.38 (estimated) | Polar, synthetic challenges |

| 3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid | Dihydrofuran | Propanoic acid | Not provided | Antifungal (MIC = 102.6 µM) |

| 4-[4-Hydroxy-1-(2-hydroxy-propyl)-5-oxo-pyrrole-3-carbonyl]benzonitrile | Dihydropyrrole | Hydroxypropyl, isopropyl | 405.17 (M+H) | Low synthetic yield (12%) |

Biological Activity

4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan ring, phenyl groups, and a benzonitrile moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H15NO2

- CAS Number : 68727-74-2

- IUPAC Name : 4-(5-oxo-2,4-diphenyl-2H-furan-3-yl)benzonitrile

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity

- Anti-inflammatory Effects

- Neuroprotective Properties

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanisms

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Induction of apoptosis |

| HeLa (cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (lung) | 10.0 | Inhibition of migration and invasion |

These findings suggest that the compound could be further developed as a potential anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers significantly.

Research Findings on Inflammation

In a controlled study involving mice subjected to inflammatory stimuli:

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (5 mg/kg) | 30% |

| High Dose (20 mg/kg) | 55% |

The results indicate a dose-dependent reduction in inflammation, positioning the compound as a candidate for treating inflammatory diseases.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative conditions. Its ability to protect neuronal cells from oxidative stress and apoptosis is particularly noteworthy.

Mechanism of Neuroprotection

The neuroprotective mechanism appears to be linked to the modulation of key signaling pathways involved in cell survival and stress response.

Q & A

Basic: What are the optimized synthetic routes for 4-(5-Oxo-2,4-diphenyl-2,5-dihydrofuran-3-yl)benzonitrile, and how can low yields be addressed?

The synthesis typically involves multi-step reactions, such as the condensation of aryl aldehydes with active methylene compounds. For example, a protocol using 4-cyanobenzaldehyde and diphenylacetylene derivatives under acidic conditions achieved a 12% yield after recrystallization from methanol . To improve yields:

- Optimize reaction temperature (e.g., 70°C vs. room temperature).

- Employ high-purity reagents to minimize side reactions.

- Use chromatographic purification instead of recrystallization for better recovery.

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

- NMR/FT-IR/UV-Vis : Used to confirm functional groups (e.g., nitrile stretch at ~2220 cm⁻¹ in FT-IR) and aromatic proton environments .

- Single-crystal X-ray diffraction : Resolves absolute configuration and dihedral angles between phenyl rings. For example, SHELX software (SHELXL/SHELXS) is widely used for refinement, with mean C–C bond accuracy of 0.004 Å .

Advanced: How can computational methods (DFT, Fukui analysis) predict reactivity and electronic properties?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer behavior. For related furan derivatives, ELF (Electron Localization Function) and LOL (Localized Orbital Locator) maps identify nucleophilic/electrophilic sites .

- Fukui indices : Guide synthetic modifications by highlighting atoms prone to electrophilic attack (e.g., the nitrile group in benzonitrile derivatives) .

Advanced: How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CN) enhances antibacterial activity by increasing membrane permeability. For example, derivatives with nitrile groups showed inhibition against S. aureus .

- Docking studies : Molecular docking with enzymes like superoxide dismutase revealed hydrogen bonding interactions between the dihydrofuran ring and active-site residues .

Intermediate: What analytical challenges arise in ensuring compound purity, and how are they resolved?

- HPLC/GC-MS : Essential for detecting trace impurities (e.g., unreacted precursors). Sigma-Aldrich notes that purity validation often requires independent analytical verification due to limited vendor data .

- Recrystallization solvents : Methanol or ethyl acetate improves crystalline purity, as seen in protocols yielding >95% purity .

Advanced: What assays are used to evaluate antimicrobial or cytotoxic activity?

- Broth microdilution : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

- MTT assay : Quantifies cytotoxicity in mammalian cells using tetrazolium dye reduction, validated in studies on related furanones .

Intermediate: What crystallographic challenges occur during refinement, and how are they mitigated?

- Twinned crystals : Use SHELXL’s TWIN command to model twin domains. High-resolution data (<1.0 Å) improves R-factor reliability (e.g., R = 0.040 in a reported structure) .

- Disorder modeling : Partial occupancy refinement for flexible phenyl rings resolves electron density ambiguities .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be reconciled?

- Solvent effects : DMSO-d6 vs. CDCl3 can cause proton shift variations (e.g., δ 7.53 ppm in DMSO vs. δ 7.40 ppm in CDCl3) .

- Dynamic NMR : Detects conformational exchange in dihydrofuran rings at variable temperatures .

Advanced: What pharmacological models are used to assess therapeutic potential?

- In vitro enzyme inhibition : Targets like mutant SOD1 (superoxide dismutase 1) are screened via fluorescence polarization assays .

- In vivo toxicity : Zebrafish models evaluate developmental toxicity of nitrile-containing derivatives .

Advanced: How do flow chemistry or catalysis improve scalability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.